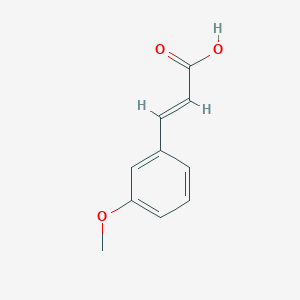

3-Methoxycinnamic acid

Vue d'ensemble

Description

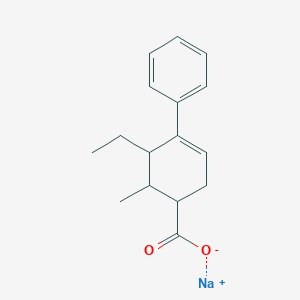

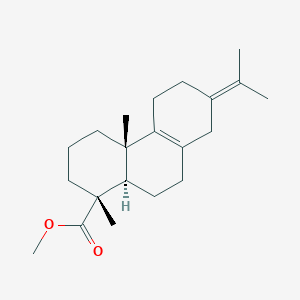

3-Methoxycinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of flavonoids and related compounds. It is characterized by the presence of a methoxy group at the third position of the cinnamic acid phenyl ring. This compound is of interest due to its potential biological activities, including antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of derivatives of 3-methoxycinnamic acid has been explored in the context of creating novel phosphatidylcholines. These compounds were synthesized by incorporating 3-methoxycinnamic acids at the sn-1 and/or sn-2 positions of the glycerophospholipid structure. The synthesis involved the use of spectral analysis to confirm the structures of the new compounds .

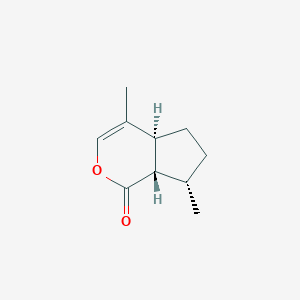

Molecular Structure Analysis

The molecular structure of 3-methoxycinnamic acid derivatives plays a crucial role in their biological activity. The presence of the methoxy group is thought to influence the compound's interaction with biological targets. Spectral analysis techniques such as UV, IR, and NMR spectrometry have been employed to confirm the structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-methoxycinnamic acid derivatives has been studied in the context of their potential to form various reaction products. For example, 4-methoxycinnamic acid-3'-methylbutyl ester, a related compound, was subjected to UV irradiation, resulting in cycloaddition and Diels-Alder reaction products, which were identified using nuclear magnetic resonance spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxycinnamic acids, including derivatives like 3-methoxycinnamic acid, have been investigated. For instance, the solubility of these compounds in supercritical carbon dioxide has been determined, which is valuable for understanding their extraction from natural matrices. The data were modeled using the Peng–Robinson equation of state and other semiempirical correlations . Additionally, the antioxidant activity of hydroxycinnamic acid derivatives has been studied, revealing that the presence of certain functional groups, such as ortho-dihydroxyl or 4-hydroxy-3-methoxyl, significantly enhances their antioxidant efficacy .

Relevant Case Studies

Case studies have demonstrated the biological relevance of 3-methoxycinnamic acid derivatives. For example, the antiproliferative activity of novel phosphatidylcholines containing 3-methoxycinnamic acids was evaluated against six human cancer cell lines and a normal cell line, showing higher activity than the corresponding free aromatic acids . Another study examined the urinary excretion of 3"-methoxycinnamic acid-4"-sulfate after apple consumption, highlighting the variability in metabolite production among individuals and the potential health benefits of this metabolite .

Applications De Recherche Scientifique

Ferulic Acid Production

- Scientific Field: Bioresources and Bioprocessing .

- Application Summary: Ferulic acid (p-hydroxy-3-methoxycinnamic acid, FA) is a natural active substance present in plant cell walls, with antioxidant, anticancer, antithrombotic and other properties; it is widely used in medicine, food, and cosmetics .

- Methods of Application: FA was biosynthesized by metabolically engineered Escherichia coli. The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p- coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O -methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .

- Results: The engineered E. coli strain produced 212 mg/L of FA with 11.8 mg/L caffeic acid residue .

Biological Properties and Health Benefits

- Scientific Field: Food Science .

- Application Summary: Methoxylated derivatives of cinnamic acid play an important role in the formation of the pro-health potential of food products. Numerous reports present them as molecules with strong antimicrobial, antidiabetic, anticancer as well as hepato-, cardio-, and neuroprotective activities .

- Methods of Application: The methods of their chemical and enzymatic lipophilization in the aspect of their use in food and pharmaceutical industries are extensively discussed .

- Results: These studies showed that from among tested phenylpropenoic acids, those with the -OCH 3 group in the para position (such as p-methoxycinnamic acid and isoferulic acid) exhibit hepatoprotective activity comparable to that of sylibine, even when used in several dozen times-lower concentrations .

Catalyst for Benzoxazine Polymerizations

- Scientific Field: Polymer Science .

- Application Summary: Two geometric isomers of cinnamic acid derivatives, the E and Z forms of 3-methoxycinnamic acid (3OMeCA), were studied as catalysts for benzoxazine polymerizations .

- Methods of Application: The E and Z forms of 3-methoxycinnamic acid were used as catalysts for benzoxazine polymerizations .

- Results: It was found that both isomers are good catalysts for polymerization reactions .

Therapeutic and Nutraceutical Applications

- Scientific Field: Pharmacology .

- Application Summary: p-Methoxycinnamic acid (p-MCA) is a phenylpropanoid with a wide spectrum of therapeutic activities and potential applications in the food industry . It exhibits a wide range of biologically useful properties and has been extensively tested for therapeutic and nutraceutical applications .

- Methods of Application: The natural sources of p-MCA, its metabolism, pharmacokinetic properties, and safety of its application are studied . The possibilities of using this dietary bioactive compound as a nutraceutical agent that may be used as a functional food ingredient playing a vital role in the prevention and treatment of many chronic diseases are also discussed .

- Results: The antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities of p-MCA and methods of its lipophilization that have been developed so far to increase its industrial application and bioavailability in the biological systems are presented .

Antioxidant and Therapeutic Effects on Pulmonary Diseases

- Scientific Field: Toxicology .

- Application Summary: Ferulic Acid (FA), a derivative of 3-Methoxycinnamic acid, has been tested for its radical scavenging property and its therapeutic effects on pulmonary diseases .

- Methods of Application: FA induces the translocation of Nrf2 from the cytoplasm to nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1, playing a cytoprotective role .

- Results: FA significantly attenuates peroxyl radical-induced cell death and reduces both hydroxyl radical-induced proteins and lipid oxidative damage in hippocampal synaptosomes in vitro .

Inhibition of α-Amylase and α-Glucosidase Activities

- Scientific Field: Food Science .

- Application Summary: Extracts of jatobá-do-cerrado (Hymenaea stignocarpa Mart.) containing 3-Methoxycinnamic acid have been studied for their inhibition of α-amylase and α-glucosidase activities .

- Methods of Application: The extracts were submitted to in vitro digestion .

- Results: The study investigated the effect of jatobá-do-cerrado flour addition on the nutritional quality, glycemic index (GI) and acceptability .

Therapeutic and Nutraceutical Applications

- Scientific Field: Pharmacology .

- Application Summary: p-Methoxycinnamic acid (p-MCA) is a phenylpropanoid with a wide spectrum of therapeutic activities and potential applications in the food industry . It exhibits a wide range of biologically useful properties and has been extensively tested for therapeutic and nutraceutical applications .

- Methods of Application: The natural sources of p-MCA, its metabolism, pharmacokinetic properties, and safety of its application are studied . The possibilities of using this dietary bioactive compound as a nutraceutical agent that may be used as a functional food ingredient playing a vital role in the prevention and treatment of many chronic diseases are also discussed .

- Results: The antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities of p-MCA and methods of its lipophilization that have been developed so far to increase its industrial application and bioavailability in the biological systems are presented .

Antioxidant and Therapeutic Effects on Pulmonary Diseases

- Scientific Field: Toxicology .

- Application Summary: Ferulic Acid (FA), a derivative of 3-Methoxycinnamic acid, has been tested for the radical scavenging property and its therapeutic effects on pulmonary diseases .

- Methods of Application: FA induces the translocation of Nrf2 from the cytoplasm to nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1, playing a cytoprotective role .

- Results: FA significantly attenuates peroxyl radical-induced cell death and reduces both hydroxyl radical-induced proteins and lipid oxidative damage in hippocampal synaptosomes in vitro .

Inhibition of α-Amylase and α-Glucosidase Activities

- Scientific Field: Food Science .

- Application Summary: Extracts of jatobá-do-cerrado (Hymenaea stignocarpa Mart.) containing 3-Methoxycinnamic acid have been studied for their inhibition of α-amylase and α-glucosidase activities .

- Methods of Application: The extracts were submitted to in vitro digestion .

- Results: The study investigated the effect of jatobá-do-cerrado flour addition on the nutritional quality, glycemic index (GI) and acceptability .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycinnamic acid | |

CAS RN |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)